molecular formula C15H26Cl2N2O B1391289 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride CAS No. 1185296-05-2

1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride

Cat. No.: B1391289
CAS No.: 1185296-05-2
M. Wt: 321.3 g/mol
InChI Key: DRSMRNDPDSUQMJ-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C15H26Cl2N2O and its molecular weight is 321.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors and enzymes, influencing their activity. For instance, it may interact with neurotransmitter receptors, affecting signal transduction pathways. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or direct activation .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may activate or inhibit specific signaling cascades, leading to changes in cellular responses. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve the desired outcome. Toxicity studies have indicated that high doses of the compound can cause significant physiological changes, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with other biomolecules and influence its overall function within the cell .

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2ClH/c1-16-14-7-5-10-17(12-14)11-9-13-6-3-4-8-15(13)18-2;;/h3-4,6,8,14,16H,5,7,9-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSMRNDPDSUQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CCC2=CC=CC=C2OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride
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1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride
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1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride
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1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride
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1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.